VU0424465

Description

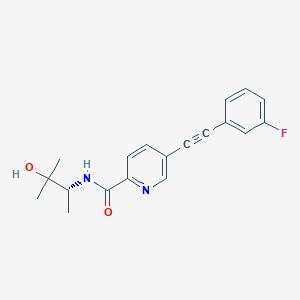

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-13(19(2,3)24)22-18(23)17-10-9-15(12-21-17)8-7-14-5-4-6-16(20)11-14/h4-6,9-13,24H,1-3H3,(H,22,23)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKZAFDYFVJULO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VU0424465: A Technical Guide to a Biased mGlu5 Positive Allosteric Modulator and Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0424465 is a potent and selective small molecule that acts as a positive allosteric modulator (PAM) and partial agonist at the metabotropic glutamate receptor 5 (mGlu5). This compound exhibits significant biased agonism, preferentially activating signaling pathways coupled to inositol phosphate (IP) accumulation and extracellular signal-regulated kinase (ERK) phosphorylation over intracellular calcium mobilization. Its unique pharmacological profile makes it a valuable tool for dissecting the complexities of mGlu5 signaling and a lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Introduction

Metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor (GPCR), is a key player in modulating excitatory synaptic transmission and neuronal plasticity throughout the central nervous system. Its involvement in various physiological processes and its dysregulation in a range of disorders, including schizophrenia, Fragile X syndrome, and anxiety, have made it a prime target for drug discovery. Allosteric modulation of mGlu5 offers a more nuanced approach to regulating receptor activity compared to orthosteric ligands, providing greater subtype selectivity and preserving the temporal and spatial dynamics of endogenous glutamate signaling.

This compound has emerged as a significant pharmacological tool due to its dual activity as both a positive allosteric modulator, enhancing the receptor's response to glutamate, and a direct, partial agonist.[1][2][3][4] Critically, it displays biased signaling, a phenomenon where a ligand preferentially activates one of several downstream signaling pathways coupled to a single receptor.[2] This property is of high interest in drug development as it holds the potential to selectively engage therapeutic pathways while avoiding those that may lead to adverse effects.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the mGlu5 receptor, which is topographically distinct from the orthosteric glutamate binding site. This binding event induces a conformational change in the receptor that leads to two primary functional outcomes:

-

Positive Allosteric Modulation (PAM): this compound increases the affinity and/or efficacy of the endogenous agonist, glutamate. This potentiation of glutamate signaling allows for a fine-tuning of synaptic transmission.

-

Agonism: this compound can directly activate the mGlu5 receptor in the absence of glutamate, although to a lesser extent than the full agonist (partial agonism).

The binding of this compound to the mGlu5 receptor primarily initiates signaling through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Furthermore, this compound has been shown to be a potent agonist for the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in regulating a wide array of cellular processes, including gene expression and cell proliferation.

The "biased" nature of this compound refers to its differential potentiation of these downstream pathways. It demonstrates a significant bias towards the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, and the phosphorylation of ERK1/2, as compared to the more transient mobilization of intracellular calcium.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Binding Affinity of this compound at the mGlu5 Receptor

| Parameter | Value (nM) | Radioligand | Cell Line | Reference |

| Ki | 11.8 | [3H]MPEP | HEK293 cells expressing rat mGlu5 |

Table 2: Functional Potency and Efficacy of this compound as a PAM and Agonist

| Assay | Parameter | Value (nM) | Efficacy | Cell Line | Reference |

| PAM Activity (Potentiation of Glutamate) | |||||

| Intracellular Ca2+ Mobilization | EC50 | 1.5 ± 0.8 | Increases max response by 30% | HEK293 cells expressing rat mGlu5 | |

| Agonist Activity (in the absence of Glutamate) | |||||

| Intracellular Ca2+ Mobilization | EC50 | 171 ± 15 | 65% of max Glutamate response | HEK293 cells expressing rat mGlu5 | |

| pERK1/2 in cortical neurons | Agonist | Potent | - | Primary cortical neurons | |

| IP1 Accumulation | - | Biased towards | - | HEK293 cells |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound at the mGlu5 receptor using a competitive binding assay with the radiolabeled antagonist [3H]MPEP.

Materials:

-

HEK293 cells stably expressing rat mGlu5

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]MPEP (radioligand)

-

This compound (test compound)

-

MPEP (non-labeled, for determining non-specific binding)

-

96-well plates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Harvest HEK293-mGlu5 cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in a suitable buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

A fixed concentration of [3H]MPEP (typically at its Kd value).

-

Increasing concentrations of this compound.

-

For non-specific binding control wells, add a high concentration of non-labeled MPEP.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

HEK293 cells stably expressing rat mGlu5

-

Cell culture medium

-

Fluo-4 AM or other suitable calcium-sensitive dye

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Probenecid (to prevent dye leakage)

-

This compound

-

Glutamate

-

384-well black-walled, clear-bottom plates

-

FLIPR instrument

Procedure:

-

Cell Plating: Seed HEK293-mGlu5 cells into 384-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer). Incubate the plate at 37°C for 1 hour.

-

Compound Plate Preparation: Prepare a compound plate containing serial dilutions of this compound and/or glutamate in assay buffer.

-

FLIPR Measurement:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence of the cells.

-

It will then add the compounds from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For Agonist Activity: Plot the peak fluorescence response against the log concentration of this compound to determine the EC50.

-

For PAM Activity: Add a fixed, sub-maximal concentration of glutamate (e.g., EC20) along with varying concentrations of this compound. Plot the potentiation of the glutamate response against the log concentration of this compound to determine the EC50 for PAM activity.

-

Inositol Monophosphate (IP1) Accumulation Assay

This protocol details the measurement of IP1 accumulation, a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

HEK293 cells expressing mGlu5

-

Cell stimulation buffer containing LiCl (to inhibit IP1 degradation)

-

This compound

-

IP1-d2 conjugate (acceptor)

-

Anti-IP1-cryptate antibody (donor)

-

Lysis buffer

-

384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Stimulation:

-

Plate cells in a 384-well plate.

-

Remove culture medium and add the stimulation buffer containing various concentrations of this compound.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

-

Cell Lysis and Detection:

-

Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in lysis buffer directly to the stimulated cells.

-

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

-

HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the cryptate donor and 665 nm for the d2 acceptor).

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced by the cells. Generate a standard curve using known concentrations of IP1. Calculate the concentration of IP1 in the samples from the standard curve and plot it against the log concentration of this compound to determine the EC50.

ERK1/2 Phosphorylation Assay

This protocol outlines the measurement of phosphorylated ERK1/2 (pERK1/2) levels using an AlphaLISA® SureFire® Ultra™ assay.

Materials:

-

Primary cortical neurons or a suitable cell line expressing mGlu5

-

Serum-free medium for starvation

-

This compound

-

Lysis buffer

-

AlphaLISA Acceptor beads conjugated to an antibody specific for pERK1/2

-

Streptavidin-coated Donor beads

-

Biotinylated antibody against total ERK1/2

-

384-well white OptiPlate™

-

AlphaLISA-compatible plate reader

Procedure:

-

Cell Culture and Starvation: Plate cells and, once they reach the desired confluency, starve them in serum-free medium for several hours to reduce basal pERK1/2 levels.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: Remove the treatment medium and lyse the cells directly in the wells by adding lysis buffer.

-

Detection:

-

Transfer a small volume of the cell lysate to a 384-well OptiPlate.

-

Add the AlphaLISA Acceptor bead mix (containing anti-pERK1/2 Acceptor beads and biotinylated anti-total ERK1/2 antibody). Incubate for 1 hour at room temperature.

-

Add the Streptavidin-coated Donor beads. Incubate for another hour in the dark.

-

-

AlphaLISA Reading: Read the plate on an AlphaLISA-compatible reader.

-

Data Analysis: The AlphaLISA signal is directly proportional to the amount of pERK1/2 in the cell lysate. Plot the signal against the log concentration of this compound to determine the EC50.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental assays.

Caption: mGlu5 signaling pathway modulated by this compound.

Caption: Workflow diagrams for key in vitro assays.

Conclusion

This compound is a powerful pharmacological tool for the study of mGlu5 receptor function. Its dual activity as a PAM and a partial agonist, combined with its pronounced biased signaling profile, provides a unique opportunity to explore the differential regulation of intracellular signaling pathways downstream of mGlu5 activation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations, ultimately contributing to a deeper understanding of mGlu5 pharmacology and the development of next-generation therapeutics for central nervous system disorders.

References

VU0424465: A Technical Guide to a Biased Positive Allosteric Modulator of the mGlu5 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 5 (mGlu5), a Class C G-protein coupled receptor (GPCR), is a key modulator of glutamatergic neurotransmission in the central nervous system. Its involvement in synaptic plasticity and neuronal excitability has positioned it as a significant therapeutic target for a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of mGlu5 offer a nuanced approach to enhancing receptor function, preserving the spatial and temporal dynamics of endogenous glutamate signaling. This technical guide provides an in-depth overview of VU0424465, a potent and well-characterized mGlu5 PAM that also exhibits agonist activity. This document details its pharmacological properties, mechanism of action, and the experimental protocols for its characterization.

Chemical Properties

This compound is a small molecule with the following chemical properties:

| Property | Value |

| Molecular Formula | C₁₉H₁₉FN₂O₂ |

| Molecular Weight | 326.37 g/mol [1][2] |

| CAS Number | 1428630-85-6[1][2] |

Pharmacological Profile

This compound is distinguished as a potent, partial PAM-agonist of the mGlu5 receptor. It binds with high affinity to the MPEP allosteric binding site.[3] Its pharmacological activity is characterized by both the potentiation of glutamate-induced responses and direct receptor activation in the absence of the endogenous ligand.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Binding Affinity

| Parameter | Value | Cell Line/Tissue | Reference |

| Kᵢ | 11.8 nM | HEK293 cells expressing mGlu5 |

Table 2: Functional Activity (Intracellular Calcium Mobilization)

| Activity | Parameter | Value | Cell Line | Reference |

| PAM Activity | EC₅₀ (Potentiation of Glutamate) | 1.5 ± 0.8 nM | HEK293A-mGlu5-low cells | |

| Agonist Activity | EC₅₀ (Direct Activation) | 171 ± 15 nM | HEK293A-mGlu5-low cells | |

| Agonist Activity | Maximum Efficacy | 65% (compared to glutamate) | HEK293A-mGlu5-low cells |

Table 3: Biased Agonism

This compound demonstrates significant biased agonism, preferentially activating certain downstream signaling pathways over others.

| Pathway | Bias Relative to iCa²⁺ Mobilization | Cell Line | Reference |

| IP₁ Accumulation | 110-fold | HEK293A-mGlu5-low cells | |

| ERK1/2 Phosphorylation | 9-fold | HEK293A-mGlu5-low cells |

Mechanism of Action and Signaling Pathways

As a positive allosteric modulator, this compound binds to a topographically distinct site from the orthosteric glutamate binding site on the mGlu5 receptor. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. As a PAM-agonist, this compound can also induce a similar conformational change and activate the receptor, even in the absence of glutamate.

The canonical signaling pathway for mGlu5 involves its coupling to the Gαq/11 G-protein. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (iCa²⁺). DAG, along with elevated iCa²⁺, activates protein kinase C (PKC).

This compound, through its biased agonism, preferentially engages pathways leading to the accumulation of inositol monophosphate (IP₁), a metabolite of IP₃, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Experimental Protocols

In Vitro Assays

This assay determines the binding affinity (Kᵢ) of this compound to the mGlu5 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

HEK293 cell membranes expressing the mGlu5 receptor

-

[³H]MPEP (radioligand)

-

This compound

-

MPEP (unlabeled, for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize HEK293-mGlu5 cells in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [³H]MPEP (near its Kₔ), varying concentrations of this compound, and the membrane preparation.

-

Non-Specific Binding: In a separate set of wells, add [³H]MPEP, membranes, and a high concentration of unlabeled MPEP (e.g., 10 µM).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.

This assay measures the ability of this compound to act as a PAM and an agonist by detecting changes in intracellular calcium levels using a fluorescent indicator.

Materials:

-

HEK293 cells stably expressing mGlu5

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (to prevent dye extrusion)

-

Glutamate

-

This compound

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating: Seed HEK293-mGlu5 cells in a 384-well black-walled, clear-bottom plate and incubate overnight.

-

Dye Loading: Replace the culture medium with assay buffer containing Fluo-4 AM and probenecid. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal (EC₂₀) concentration of glutamate in assay buffer.

-

FLIPR Measurement:

-

Establish a baseline fluorescence reading.

-

For PAM activity: Add varying concentrations of this compound, followed by the EC₂₀ concentration of glutamate.

-

For agonist activity: Add varying concentrations of this compound alone.

-

-

Data Acquisition: Monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Generate concentration-response curves to determine the EC₅₀ values for both PAM and agonist activities.

This assay quantifies the accumulation of IP₁, a stable metabolite of IP₃, to measure Gαq pathway activation, often using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

HEK293 cells stably expressing mGlu5

-

Stimulation buffer containing LiCl (to inhibit IP₁ degradation)

-

This compound

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 antibody labeled with a fluorescent donor)

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating: Plate cells in a 384-well white microplate and incubate overnight.

-

Compound Addition: Replace the medium with stimulation buffer containing varying concentrations of this compound.

-

Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP₁ accumulation.

-

Detection: Add the HTRF reagents (IP1-d2 and anti-IP1 antibody) to the wells.

-

Incubation: Incubate for 1 hour at room temperature.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (donor and acceptor).

-

Data Analysis: The HTRF ratio is inversely proportional to the amount of IP₁ produced. Generate a concentration-response curve to determine the EC₅₀ of this compound.

This assay detects the phosphorylation of ERK1/2, a downstream marker of mGlu5 activation, to assess signaling bias.

Materials:

-

Primary cortical neurons or HEK293-mGlu5 cells

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary anti-phospho-ERK1/2 antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.

In Vivo Assays

This behavioral model is used to assess the potential antipsychotic-like activity of compounds. mGlu5 PAMs have been shown to reverse the hyperlocomotion induced by amphetamine.

Materials:

-

Adult male Sprague-Dawley rats

-

Amphetamine

-

This compound

-

Locomotor activity chambers equipped with infrared beams

Procedure:

-

Habituation: Habituate the rats to the locomotor activity chambers for several days prior to testing.

-

Baseline Activity: On the test day, place the rats in the chambers and record their baseline locomotor activity for 30-60 minutes.

-

Drug Administration: Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal).

-

Amphetamine Challenge: After a pre-treatment period, administer amphetamine to induce hyperlocomotion.

-

Locomotor Activity Recording: Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes post-amphetamine injection.

-

Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group to determine if the compound attenuates the amphetamine-induced hyperlocomotion.

In Vivo Effects and Adverse Profile

While this compound demonstrates efficacy in preclinical models, its strong agonist activity is associated with adverse effects. In vivo studies have shown that this compound can induce epileptiform activity in hippocampal neurons and behavioral convulsions in rodents. This highlights a critical consideration in the development of mGlu5 PAMs: the potential for ago-PAM activity to lead to over-activation of the receptor and subsequent adverse events.

Conclusion

This compound is a valuable research tool for probing the function of the mGlu5 receptor. Its characterization as a potent PAM-agonist with significant biased signaling provides a clear example of the complexities of allosteric modulation. The data and protocols presented in this guide offer a comprehensive framework for the study of this compound and other mGlu5 modulators, aiding in the continued development of novel therapeutics for CNS disorders. The adverse effects associated with its agonist activity underscore the importance of carefully profiling the "ago-PAM" nature of new chemical entities to optimize their therapeutic window.

References

The Discovery and Synthesis of VU0424465: A Technical Guide to a Potent mGlu5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0424465 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), a key target in the central nervous system for the treatment of various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a comprehensive summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators of mGlu5 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist glutamate, providing a more nuanced modulation compared to direct agonists. This compound, chemically known as (R)-5-((3-fluorophenyl)ethynyl)-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide, emerged from a discovery program aimed at identifying potent and selective mGlu5 PAMs.[1] This compound has been instrumental as a chemical probe to explore the therapeutic potential and the underlying signaling mechanisms of mGlu5 modulation.

Discovery and Pharmacological Profile

This compound was identified through a medicinal chemistry effort focused on the optimization of a novel series of mGlu5 PAMs. The key to its discovery was the structure-activity relationship (SAR) studies that led to the identification of the picolinamide scaffold as a promising starting point.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been extensively characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System | Reference |

| Binding Affinity | |||

| Kᵢ (MPEP site) | 11.8 nM | Radioligand binding assay | [1] |

| Functional Activity (Calcium Mobilization) | |||

| EC₅₀ (Agonist) | 171 ± 15 nM | HEK293A cells expressing mGlu5 | [1] |

| % Max Glutamate Response (Agonist) | 65% | HEK293A cells expressing mGlu5 | |

| EC₅₀ (PAM, with Glutamate) | 1.5 ± 0.8 nM | HEK293A cells expressing mGlu5 | |

| Signaling Bias | |||

| IP₁ Accumulation Bias (vs. iCa²⁺) | 110-fold | HEK293A-mGlu5-low cells | |

| ERK1/2 Phosphorylation Bias (vs. iCa²⁺) | 9-fold | HEK293A-mGlu5-low cells |

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Observation | Animal Model | Reference |

| In Vivo Activity | |||

| Convulsant Activity | Induces epileptiform activity and behavioral convulsions | Rodents |

Table 2: In Vivo Activity of this compound

Synthesis of this compound

The synthesis would likely involve two key fragments: a substituted picolinic acid and a chiral amino alcohol.

Proposed Synthetic Route:

-

Preparation of the Picolinic Acid Fragment: The synthesis would likely start from a commercially available chloropicolinonitrile. A Sonogashira coupling reaction with 1-ethynyl-3-fluorobenzene would introduce the fluorophenylethynyl moiety. Subsequent hydrolysis of the nitrile group would yield the carboxylic acid.

-

Preparation of the Chiral Amino Alcohol Fragment: The chiral amino alcohol, (R)-3-amino-2-methylbutan-2-ol, can be synthesized from the corresponding chiral amino acid, (R)-valine, through reduction of the carboxylic acid and subsequent Grignard reaction.

-

Amide Coupling: The final step would involve the coupling of the picolinic acid fragment with the chiral amino alcohol using a standard peptide coupling reagent, such as HATU or EDC/HOBt, to form the final product, this compound.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the ability of this compound to act as an agonist or a positive allosteric modulator of mGlu5 by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing rat mGlu5 (HEK293A-mGlu5)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound

-

Glutamate

-

384-well black-walled, clear-bottom plates

-

Fluorescence imaging plate reader (FLIPR)

Procedure:

-

Cell Plating: Seed HEK293A-mGlu5 cells into 384-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of glutamate (for PAM determination, typically an EC₂₀ concentration) in assay buffer.

-

Assay:

-

For agonist activity, add varying concentrations of this compound to the cells.

-

For PAM activity, add varying concentrations of this compound in the presence of a fixed concentration of glutamate.

-

-

Data Acquisition: Measure the fluorescence intensity before and after the addition of the compounds using a FLIPR.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Plot the response against the compound concentration to determine EC₅₀ values.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event following mGlu5 activation.

Materials:

-

HEK293A-mGlu5 cells

-

Cell lysis buffer

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Cell Treatment: Plate HEK293A-mGlu5 cells and treat with different concentrations of this compound for a specified time.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against p-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize to the total ERK1/2 signal.

In Vivo Convulsant Activity Assessment

This protocol is used to evaluate the potential of this compound to induce seizures in rodents.

Materials:

-

Male Sprague-Dawley rats

-

This compound formulated for in vivo administration

-

Vehicle control

-

Observation chambers

-

Seizure scoring scale (e.g., Racine scale)

Procedure:

-

Animal Acclimation: Acclimate the rats to the housing and experimental conditions.

-

Compound Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).

-

Observation: Place the animals in individual observation chambers and record their behavior for a set period.

-

Seizure Scoring: Score the observed seizure activity using a standardized scale (e.g., Racine scale, which ranges from mild facial clonus to severe tonic-clonic seizures).

-

Data Analysis: Analyze the incidence, latency, and severity of seizures in the this compound-treated group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

mGlu5 Signaling Pathway

This compound, as a positive allosteric modulator of mGlu5, enhances the receptor's response to glutamate. The canonical signaling pathway for mGlu5 involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.

Caption: Canonical mGlu5 signaling pathway enhanced by this compound.

Calcium Mobilization Assay Workflow

The following diagram illustrates the key steps in the calcium mobilization assay.

Caption: Workflow for the calcium mobilization assay.

ERK1/2 Phosphorylation Assay Workflow

The workflow for detecting changes in ERK1/2 phosphorylation is outlined below.

Caption: Workflow for the ERK1/2 phosphorylation assay.

Conclusion

This compound is a valuable pharmacological tool for studying the function and therapeutic potential of mGlu5. Its high potency and characterized signaling bias make it an important compound for dissecting the complex signaling pathways downstream of mGlu5 activation. The detailed protocols and data presented in this guide are intended to facilitate further research into mGlu5 modulators and their potential applications in treating CNS disorders. While the in vivo pro-convulsant activity of this compound limits its direct therapeutic potential, it serves as a critical tool for understanding the structure-activity relationships that govern both efficacy and adverse effects of mGlu5 PAMs. Continued research in this area, utilizing compounds like this compound, will be essential for the development of safer and more effective mGlu5-targeted therapeutics.

References

VU0424465 CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

VU0424465 is a potent and selective positive allosteric modulator (PAM) and agonist of the metabotropic glutamate receptor 5 (mGlu5). Its unique pharmacological profile, characterized by biased agonism, has positioned it as a significant tool for neuroscience research and a subject of interest in drug development.

| Property | Value | Reference |

| CAS Number | 1428630-85-6 | [1][2] |

| IUPAC Name | 5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide | [1] |

| Molecular Formula | C₁₉H₁₉FN₂O₂ | [1][2] |

| Molecular Weight | 326.37 g/mol | |

| SMILES | O=C(C1=NC=C(C#CC2=CC=CC(F)=C2)C=C1)N--INVALID-LINK--C |

Molecular Structure

Caption: 2D molecular structure of this compound.

Quantitative Pharmacological Data

This compound exhibits potent activity at the mGlu5 receptor, functioning as both a positive allosteric modulator and a direct agonist. Its pharmacological profile is characterized by a bias towards certain signaling pathways.

| Parameter | Cell Line | Assay Type | Value | Reference |

| EC₅₀ (PAM activity) | HEK293A-mGlu5-low | Intracellular Calcium (iCa²⁺) Mobilization | 1.5 ± 0.8 nM | |

| EC₅₀ (Agonist activity) | HEK293A-mGlu5-low | Intracellular Calcium (iCa²⁺) Mobilization | 171 ± 15 nM | |

| Kᵢ | HEK293A-mGlu5-low | MPEP Allosteric Binding Site | 11.8 nM | |

| Maximal Efficacy (Agonist) | HEK293A-mGlu5-low | Intracellular Calcium (iCa²⁺) Mobilization | 65% (compared to glutamate) | |

| Signaling Bias (vs. iCa²⁺) | HEK293A-mGlu5-low | IP₁ Accumulation | 110-fold | |

| Signaling Bias (vs. iCa²⁺) | HEK293A-mGlu5-low | ERK1/2 Phosphorylation | 9-fold |

Signaling Pathways

This compound modulates mGlu5 receptor signaling, which is pleiotropically coupled to multiple intracellular pathways. The compound shows a preference for activating Gq-independent pathways, specifically those leading to IP₁ accumulation and ERK1/2 phosphorylation, over the canonical Gq-mediated intracellular calcium mobilization.

References

- 1. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

VU0424465: A Technical Guide to its Binding and Activity at the MPEP Allosteric Site of mGluR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional activity of VU0424465, a potent and partial positive allosteric modulator (PAM)-agonist of the metabotropic glutamate receptor 5 (mGluR5). All data is presented in a structured format to facilitate analysis and comparison, accompanied by detailed experimental protocols and visualizations of key signaling pathways and workflows.

Core Data Presentation: Binding Affinity and Functional Potency

This compound exhibits high affinity for the 2-methyl-6-(phenylethynyl)pyridine (MPEP) allosteric binding site on the mGluR5. Its interaction with this site modulates the receptor's response to the endogenous ligand, glutamate, and also demonstrates intrinsic agonist activity. The key quantitative data for this compound are summarized in the tables below.

| Parameter | Value | Description | Cell System |

| Binding Affinity | |||

| Ki | 11.8 nM | Inhibitory constant at the MPEP allosteric site.[1][2] | Not specified |

| Functional Activity (PAM) | |||

| EC50 (iCa2+ Mobilization) | 1.5 nM | Potentiation of glutamate-induced intracellular calcium mobilization.[1][2] | HEK293 cells |

| Functional Activity (Agonist) | |||

| EC50 (iCa2+ Mobilization) | 171 nM | Agonist activity in inducing intracellular calcium mobilization in the absence of glutamate. | HEK293 cells |

| Max Efficacy (iCa2+ Mobilization) | 65% | Maximum effect compared to glutamate. | HEK293 cells |

This compound demonstrates biased agonism, showing preferential signaling through the IP1 accumulation and ERK1/2 phosphorylation pathways over intracellular calcium mobilization.

Signaling Pathways of mGluR5 Modulation by this compound

Activation of mGluR5 by glutamate, and its modulation by this compound, primarily engages Gq/G11 proteins, initiating a canonical signaling cascade. Additionally, this compound has been shown to activate Gs proteins.

Caption: mGluR5 Signaling Pathways Modulated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound at the MPEP site of mGluR5 using the radioligand [3H]methoxyPEPy.

Caption: Experimental Workflow for Ki Determination.

Detailed Steps:

-

Membrane Preparation:

-

HEK293 cells stably expressing rat mGluR5 are harvested.

-

Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the membranes.

-

The membrane pellet is resuspended in assay buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of [3H]methoxyPEPy (e.g., 1-3 nM).

-

Varying concentrations of this compound or a reference compound (e.g., MPEP for non-specific binding).

-

The prepared cell membranes (typically 20-50 µg of protein).

-

-

The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a wash buffer.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand) from the total binding (in the absence of a competitor).

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]methoxyPEPy (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to act as a PAM and an agonist by detecting changes in intracellular calcium concentration using a fluorescent indicator.

Caption: Experimental Workflow for Calcium Mobilization Assay.

Detailed Steps:

-

Cell Culture and Plating:

-

HEK293 cells stably expressing rat mGluR5 are plated in black-walled, clear-bottom 384-well plates.

-

Cells are allowed to adhere and grow overnight.

-

-

Dye Loading:

-

The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.

-

-

Compound Addition and Fluorescence Measurement:

-

The plate is placed in a fluorometric imaging plate reader (FLIPR).

-

For agonist activity: A baseline fluorescence is measured, followed by the addition of varying concentrations of this compound.

-

For PAM activity: A baseline fluorescence is measured, followed by the addition of varying concentrations of this compound, and then a sub-maximal (EC20) concentration of glutamate is added.

-

Fluorescence intensity is monitored in real-time before and after compound addition.

-

-

Data Analysis:

-

The change in fluorescence intensity from baseline is calculated.

-

Concentration-response curves are generated by plotting the fluorescence change against the log concentration of this compound.

-

EC50 values are determined using non-linear regression analysis.

-

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2 as a measure of mGluR5 activation in response to this compound.

Caption: Experimental Workflow for ERK1/2 Phosphorylation Assay.

Detailed Steps:

-

Cell Culture and Serum Starvation:

-

mGluR5-expressing cells (e.g., HEK293 or primary cortical neurons) are cultured to near confluency.

-

Cells are then serum-starved overnight to reduce basal levels of ERK1/2 phosphorylation.

-

-

Cell Stimulation:

-

Cells are treated with varying concentrations of this compound for a specific time (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

The stimulation is terminated by lysing the cells in a buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined.

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

-

Detection and Analysis:

-

The primary antibodies are detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

-

The band intensities are quantified using densitometry.

-

The p-ERK1/2 signal is normalized to the total ERK1/2 signal.

-

Concentration-response curves are generated to determine the EC50.

-

IP1 Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

Caption: Experimental Workflow for IP1 Accumulation Assay.

Detailed Steps:

-

Cell Plating and Stimulation:

-

mGluR5-expressing cells are plated in a suitable multi-well format.

-

Cells are stimulated with varying concentrations of this compound in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate.

-

-

Cell Lysis and IP1 Detection:

-

After a defined incubation period, the cells are lysed.

-

The concentration of IP1 in the cell lysate is measured using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF). This is a competitive immunoassay where IP1 produced by the cells competes with a labeled IP1 analog for binding to a specific antibody.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of IP1.

-

The fluorescence signal from the samples is used to determine the concentration of IP1 based on the standard curve.

-

Concentration-response curves are plotted to calculate the EC50 for this compound-induced IP1 accumulation.

-

References

An In-depth Technical Guide to the Biased Agonism of VU0424465

Introduction: The metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders.[1][2] Drug discovery efforts have increasingly focused on allosteric modulators, which bind to a site distinct from the endogenous agonist, glutamate. VU0424465 is a potent mGlu5 positive allosteric modulator (PAM) that also exhibits direct agonist activity, classifying it as a "PAM-agonist".[3]

A critical aspect of its pharmacology is the phenomenon of biased agonism, where a ligand preferentially activates a subset of a receptor's signaling pathways. This compound displays a distinct signaling "fingerprint," showing a strong bias toward pathways mediating inositol monophosphate (IP₁) accumulation and ERK1/2 phosphorylation over the canonical Gq-mediated intracellular calcium (iCa²⁺) mobilization. This guide provides a detailed technical overview of the biased agonism of this compound, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways for researchers and drug development professionals.

Core Pharmacological Profile

This compound interacts with the mGlu5 receptor at an allosteric site, demonstrating both high-affinity binding and the ability to potentiate the effects of orthosteric agonists like glutamate. Concurrently, it can activate the receptor directly in the absence of an orthosteric agonist. This dual activity is a hallmark of PAM-agonists.

Table 1: Core Pharmacological Properties of this compound at the mGlu5 Receptor

| Parameter | Value | Cell System | Notes |

|---|---|---|---|

| Binding Affinity (Kᵢ) | 11.8 nM | --- | At the MPEP allosteric binding site. |

| PAM Potency (EC₅₀) | 1.5 nM | HEK293 Cells | Potentiation of glutamate-induced iCa²⁺ mobilization. |

| Agonist Potency (EC₅₀) | 171 ± 15 nM | HEK293 Cells | Direct activation of iCa²⁺ mobilization. |

| Agonist Efficacy | ~65% | HEK293 Cells | Relative to the maximal response of glutamate in iCa²⁺ mobilization. |

The Biased Signaling of this compound

Biased agonism offers the potential to develop therapeutics that selectively engage pathways linked to desired clinical outcomes while avoiding those associated with adverse effects. This compound is a clear example of a biased mGlu5 ligand. Studies in HEK293A cells expressing mGlu5 show that this compound is a much more effective agonist for the IP₁ accumulation and ERK1/2 phosphorylation pathways than for the iCa²⁺ mobilization pathway.

Table 2: Biased Agonist Profile of this compound in HEK293A-mGlu5 Cells

| Signaling Pathway | Bias Factor (vs. iCa²⁺) | Description |

|---|---|---|

| IP₁ Accumulation | 110-fold | This compound is 110 times more biased toward this pathway. |

| ERK1/2 Phosphorylation | 9-fold | This compound is 9 times more biased toward this pathway. |

| Intracellular Ca²⁺ Mobilization | Reference | The pathway against which bias is measured. |

This pronounced bias suggests that this compound stabilizes a receptor conformation that preferentially couples to the signaling machinery for IP₁ and ERK pathways over the machinery for robust calcium release.

Signaling Pathways and Mechanisms

The mGlu5 receptor canonically couples to Gαq proteins, initiating a cascade that involves Phospholipase C (PLC) activation, the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and the subsequent release of calcium from intracellular stores. However, this compound's biased profile indicates engagement with alternative or divergent pathways.

Caption: Canonical (dashed red) vs. This compound-Biased (solid green) mGlu5 signaling pathways.

-

Gq/PLC/Ca²⁺ Pathway : This is the canonical signaling route for mGlu5. This compound acts as a weak partial agonist for iCa²⁺ mobilization, indicating inefficient coupling or activation of this specific cascade.

-

IP₁ Accumulation Pathway : IP₁ is a downstream metabolite of IP₃. The strong agonism of this compound in this assay suggests that while the initial IP₃-mediated Ca²⁺ burst may be weak, the overall activation of PLC is robust and sustained.

-

ERK1/2 Phosphorylation Pathway : mGlu5-mediated ERK1/2 phosphorylation can occur through both G-protein-dependent and independent mechanisms, including those involving β-arrestin. The strong bias of this compound toward this pathway highlights its ability to engage complex, non-canonical signaling networks.

-

Gs Pathway : Evidence also indicates that this compound can promote the coupling of mGlu5 to Gαs proteins, an atypical pathway for this receptor.

Experimental Protocols

Characterizing the biased agonism of this compound requires a suite of functional assays that can quantify activity across different signaling branches.

Caption: Workflow for quantifying the biased signaling profile of a compound like this compound.

1. Intracellular Calcium (iCa²⁺) Mobilization Assay This protocol measures the release of calcium from intracellular stores following receptor activation.

-

Cell Plating : Seed HEK293A-mGlu5 cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading : Aspirate media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in an assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4). Incubate for 1 hour at 37°C.

-

Compound Addition : Place the plate into a fluorescence plate reader (e.g., FLIPR or PHERAstar). Add varying concentrations of this compound and measure fluorescence intensity over a time course (e.g., 60-90 seconds).

-

Data Analysis : Determine the peak fluorescence response for each concentration. Normalize the data to the maximal response produced by a reference agonist (e.g., glutamate) to generate concentration-response curves and calculate EC₅₀ and Eₘₐₓ values.

2. Inositol Monophosphate (IP₁) Accumulation Assay This assay quantifies the accumulation of IP₁, a stable downstream product of PLC activation, using a competitive immunoassay format.

-

Cell Plating : Seed cells as described above.

-

Stimulation : Aspirate growth media and replace it with a stimulation buffer containing 50 mM LiCl (to prevent IP₁ degradation).

-

Compound Incubation : Add varying concentrations of this compound and incubate for a set period (e.g., 60 minutes) at 37°C.

-

Cell Lysis and Detection : Lyse the cells and measure IP₁ levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions. This typically involves adding two HTRF conjugates: an IP₁ antibody labeled with a donor fluorophore and an IP₁ analog labeled with an acceptor.

-

Data Analysis : Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP₁ produced. Calculate concentration-response curves and determine EC₅₀ and Eₘₐₓ.

3. ERK1/2 Phosphorylation Assay This protocol measures the phosphorylation of ERK1/2, a key downstream signaling node.

-

Cell Plating and Starvation : Seed cells in multi-well plates. Prior to the experiment, starve the cells in serum-free media for several hours to reduce basal phosphorylation levels.

-

Compound Stimulation : Treat cells with varying concentrations of this compound for a short duration (typically 5-15 minutes) at 37°C.

-

Cell Lysis : Aspirate the media and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Detection : Quantify phosphorylated ERK1/2 (pERK) and total ERK levels using a sensitive immunoassay, such as a sandwich ELISA, HTRF, or Western blot.

-

Data Analysis : Normalize the pERK signal to the total ERK signal for each sample. Plot the normalized pERK levels against the ligand concentration to determine EC₅₀ and Eₘₐₓ.

Implications for Drug Discovery and Development

The distinct signaling profile of this compound has important implications. While its potent PAM and agonist activity made it a valuable tool compound, its in vivo use was associated with adverse effects, including convulsions. These effects are likely linked to its high intrinsic efficacy and cooperativity.

Caption: A biased ligand aims to activate therapeutic pathways while avoiding those causing side effects.

Understanding the biased agonism of this compound provides a blueprint for designing next-generation mGlu5 modulators. The goal is to identify compounds that:

-

Retain Therapeutic Signaling : Selectively activate pathways demonstrated to be beneficial for a specific disease (e.g., ERK or mTOR signaling for synaptic plasticity).

-

Avoid Adverse Signaling : Minimize activity in pathways linked to adverse effects (e.g., excessive calcium signaling or over-activation leading to seizures).

-

Optimize PAM vs. Agonist Activity : Fine-tune the balance between potentiating endogenous glutamate signaling and providing direct receptor activation to achieve the desired therapeutic window.

References

- 1. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Modulatory Effects of VU0424465 on Intracellular Calcium Mobilization: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of VU0424465 on intracellular calcium mobilization. This compound is a potent and partial positive allosteric modulator (PAM) and agonist for the metabotropic glutamate receptor 5 (mGlu5), a key target in neuroscience drug discovery.[1][2] This document outlines the quantitative effects of this compound, details relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity related to intracellular calcium (iCa2+) mobilization, based on studies in recombinant cell lines expressing the mGlu5 receptor.

Table 1: Agonist and PAM Activity of this compound on mGlu5-mediated Intracellular Calcium Mobilization

| Parameter | Value | Description |

| Agonist EC50 | 171 ± 15 nM | The concentration of this compound that produces 50% of its maximal response as a direct agonist in inducing calcium mobilization.[1][2] |

| PAM EC50 | 1.5 ± 0.8 nM | The concentration of this compound that produces 50% of its maximal potentiation of the glutamate-induced calcium mobilization.[1] |

| Maximum Efficacy (as agonist) | 65% | The maximal calcium mobilization induced by this compound alone, relative to the maximal response induced by the endogenous agonist, glutamate. |

| Maximum Potentiation | 30% increase | The percentage increase in the maximal response to glutamate in the presence of this compound. |

Table 2: Binding Affinity and Biased Signaling of this compound

| Parameter | Value | Description |

| Ki | 11.8 nM | The inhibitory constant of this compound for binding to the MPEP allosteric binding site on the mGlu5 receptor. |

| Signal Bias | 110-fold towards IP1 accumulation, 9-fold towards ERK1/2 phosphorylation | This compound shows a significant preference for signaling through the inositol phosphate and MAPK/ERK pathways over direct intracellular calcium mobilization in certain cell systems. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound-mediated calcium mobilization.

References

The Role of VU0424465 in ERK1/2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of VU0424465, a potent and partial positive allosteric modulator-agonist (PAM-agonist) of the metabotropic glutamate receptor 5 (mGlu5). It details the compound's mechanism of action, its role in the ERK1/2 phosphorylation pathway, quantitative data from key studies, and comprehensive experimental protocols.

Core Mechanism of Action

This compound functions as a positive allosteric modulator and a partial agonist at the mGlu5 receptor.[1] It binds with high affinity to the MPEP allosteric binding site, a site distinct from the orthosteric site where endogenous ligands like glutamate bind.[1] This interaction leads to a potentiation of the receptor's response to orthosteric agonists.[1] Notably, this compound also exhibits intrinsic agonist activity, meaning it can activate the mGlu5 receptor and its downstream signaling pathways even in the absence of an orthosteric agonist.[1][2]

This compound demonstrates significant biased agonism. It shows a preference for activating pathways leading to inositol phosphate (IP1) accumulation and ERK1/2 phosphorylation over intracellular calcium (iCa2+) mobilization. This biased signaling profile is a critical aspect of its pharmacology and may contribute to its distinct in vivo effects, which have been reported to include adverse events like seizures at higher doses.

Signaling Pathways and ERK1/2 Phosphorylation

Activation of the mGlu5 receptor by this compound, either through direct agonism or potentiation of an orthosteric agonist, initiates a cascade of intracellular signaling events that culminate in the phosphorylation of ERK1/2. The canonical pathway involves the activation of Gαq protein, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), which can then activate the Ras-Raf-MEK-ERK cascade, ultimately leading to the phosphorylation of ERK1/2.

The following diagram illustrates the signaling pathway from mGlu5 receptor activation by this compound to ERK1/2 phosphorylation.

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for this compound across different signaling modalities.

Table 1: Binding Affinity of this compound

| Parameter | Value | Cell System | Reference |

| Ki (MPEP site) | 11.8 nM | Not specified |

Table 2: Functional Activity of this compound as a PAM-Agonist

| Assay | Parameter | Value | Cell System | Reference |

| iCa2+ Mobilization (Agonist) | EC50 | 171 ± 15 nM | Not specified | |

| Max Efficacy | 65% (vs. Glutamate) | Not specified | ||

| iCa2+ Mobilization (PAM) | EC50 | 1.5 ± 0.8 nM | Not specified | |

| ERK1/2 Phosphorylation (Agonist) | Agonist Activity | Robust | Cortical Neurons | |

| Biased Signaling (vs. iCa2+) | IP1 Accumulation | 110-fold bias | HEK293A-mGlu5-low | |

| ERK1/2 Phosphorylation | 9-fold bias | HEK293A-mGlu5-low |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

HEK293A cells stably expressing low levels of rat mGlu5 (HEK293A-rat mGlu5-low) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Primary cortical neurons are prepared from embryonic day 18 mouse embryos. Cortices are dissected, dissociated, and plated on poly-D-lysine-coated plates. Neurons are cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

Intracellular Calcium (iCa2+) Mobilization Assay

This assay measures the ability of this compound to induce or potentiate iCa2+ release.

Protocol:

-

Cell Plating: Plate HEK293A-mGlu5-low cells in black-walled, clear-bottom 384-well plates and incubate for 24 hours.

-

Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 2.5 mM probenecid, pH 7.4). Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of this compound.

-

PAM Mode: Add varying concentrations of this compound in the presence of a fixed, low concentration of glutamate (e.g., EC20). For interaction studies, this compound and glutamate can be added simultaneously.

-

-

Fluorescence Measurement: Measure fluorescence intensity using a fluorometric imaging plate reader (FLIPR) immediately after compound addition.

-

Data Analysis: Normalize the peak fluorescence values to the maximal response induced by a saturating concentration of glutamate. Fit the concentration-response data to a four-parameter logistic equation to determine EC50 and maximal efficacy values.

ERK1/2 Phosphorylation Assay (AlphaScreen)

This assay quantifies the level of phosphorylated ERK1/2 in cell lysates.

Protocol:

-

Cell Treatment: Plate cells (HEK293A-mGlu5-low or primary neurons) in 384-well plates. After reaching confluency, replace the medium with serum-free medium for a period of starvation (e.g., 4 hours).

-

Ligand Stimulation:

-

Agonist Mode: Add varying concentrations of this compound and incubate for a specified time (e.g., 5-20 minutes) at 37°C.

-

PAM Mode: Pre-incubate with varying concentrations of this compound for 1 minute before adding a fixed concentration of glutamate for 20 minutes.

-

-

Cell Lysis: Aspirate the medium and add lysis buffer. Shake the plates for 5 minutes.

-

Detection: Transfer a small volume of lysate to a white 384-well ProxiPlate. Add the AlphaScreen detection mixture containing acceptor and donor beads conjugated to antibodies against total ERK1/2 and phospho-ERK1/2, respectively.

-

Incubation and Reading: Incubate the plates in the dark at 37°C for 1.5 hours. Read the AlphaScreen signal on an Envision plate reader.

-

Data Analysis: Generate concentration-response curves and fit the data to determine potency (EC50) and efficacy. Data can be analyzed using an operational model of allosterism to quantify agonist efficacy (τB), affinity (KB), and cooperativity (β) with the orthosteric agonist.

Conclusion

This compound is a valuable pharmacological tool for studying mGlu5 receptor signaling. Its character as a biased PAM-agonist with a preference for the ERK1/2 phosphorylation pathway makes it a compound of significant interest. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the complex pharmacology of mGlu5 allosteric modulators and their downstream effects on critical signaling cascades like the ERK1/2 pathway. Understanding the nuanced mechanisms of such compounds is crucial for the development of novel therapeutics targeting neurological and psychiatric disorders.

References

VU0424465: A Technical Guide for the Investigation of mGlu5 Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU0424465 is a potent and selective tool compound that acts as a partial agonist and positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). Its unique pharmacological profile, characterized by biased agonism, makes it an invaluable asset for dissecting the complex signaling pathways and physiological roles of mGlu5. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to advance our understanding of mGlu5 biology and its therapeutic potential.

Introduction to this compound

This compound is a small molecule that belongs to the acetylenic picolinamide scaffold of mGlu5 modulators. It exhibits high affinity for the MPEP (2-methyl-6-(phenylethynyl)pyridine) allosteric binding site on the mGlu5 receptor.[1] As a PAM-agonist, this compound possesses two key activities: it can directly activate the mGlu5 receptor in the absence of an orthosteric agonist (agonist activity) and it can potentiate the response of the receptor to an orthosteric agonist like glutamate (PAM activity).[1] Notably, this compound displays significant biased agonism, preferentially activating certain downstream signaling pathways over others. This property allows for the fine-tuned investigation of the functional consequences of activating specific mGlu5-mediated signaling cascades.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a variety of in vitro assays. The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and efficacy across different signaling endpoints.

Table 1: Binding Affinity of this compound at the mGlu5 Receptor

| Parameter | Value | Cell System | Radioligand | Reference |

| Ki | 11.8 nM | HEK293 cells expressing rat mGlu5 | [3H]-MPEP | [1] |

Table 2: Functional Activity of this compound at the mGlu5 Receptor

| Assay | Activity Type | EC50 | Maximum Efficacy (% of Glutamate) | Cell System | Reference |

| Intracellular Calcium (iCa2+) Mobilization | Agonist | 171 ± 15 nM | 65% | HEK293A-mGlu5-low cells | [1] |

| Intracellular Calcium (iCa2+) Mobilization | PAM | 1.5 ± 0.8 nM | - | HEK293A-mGlu5-low cells | [1] |

| IP1 Accumulation | Agonist | - | - | HEK293A-mGlu5-low cells | |

| ERK1/2 Phosphorylation | Agonist | - | - | Cortical Neurons |

Table 3: Biased Agonism Profile of this compound

| Signaling Pathway | Bias Factor (fold) vs. iCa2+ Mobilization | Cell System | Reference |

| IP1 Accumulation | 110-fold | HEK293A-mGlu5-low cells | |

| ERK1/2 Phosphorylation | 9-fold | HEK293A-mGlu5-low cells |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental characterization of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and the concept of biased agonism.

mGlu5 Receptor Signaling Cascade

The activation of mGlu5 receptors by an agonist or PAM-agonist like this compound initiates a cascade of intracellular signaling events. The diagram below outlines the canonical Gq-coupled pathway leading to intracellular calcium mobilization and the parallel pathway leading to ERK1/2 phosphorylation.

Caption: Canonical mGlu5 receptor signaling pathways.

Experimental Workflow for Characterizing this compound

The characterization of a novel mGlu5 PAM-agonist like this compound involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy. The following diagram illustrates a typical experimental workflow.

Caption: Workflow for in vitro characterization of mGlu5 PAMs.

Logical Relationship of Biased Agonism

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another, relative to a reference agonist. The diagram below illustrates this concept for this compound at the mGlu5 receptor, highlighting its bias towards IP1 accumulation and ERK1/2 phosphorylation over intracellular calcium mobilization.

References

Preliminary In Vitro Profile of VU0424465: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro pharmacological and functional characteristics of VU0424465, a notable modulator of the metabotropic glutamate receptor 5 (mGlu5). The data herein is compiled from publicly available research, offering a foundational understanding of this compound's activity at its primary molecular target.

Core Pharmacological Data

This compound is characterized as a potent and partial positive allosteric modulator (PAM)-agonist of the mGlu5 receptor.[1] It exhibits high affinity for the MPEP allosteric binding site on the receptor.[1] The compound's functional activity has been assessed across several key in vitro assays, revealing a biased signaling profile.

| Parameter | Assay | Cell Type | Value | Notes |

| Binding Affinity (Ki) | Radioligand Binding Assay | Not Specified | 11.8 nM | At the MPEP allosteric binding site.[1] |

| Agonist Activity (EC50) | Intracellular Calcium (iCa2+) Mobilization | HEK293A-mGlu5-low cells | 171 ± 15 nM | In the absence of glutamate, with a maximum efficacy of 65% compared to glutamate.[1] |

| PAM Activity (EC50) | Intracellular Calcium (iCa2+) Mobilization | HEK293A-mGlu5-low cells | 1.5 ± 0.8 nM | Potentiation of glutamate-induced calcium mobilization.[1] |

| Biased Agonism | IP1 Accumulation vs. iCa2+ Mobilization | HEK293A-mGlu5-low cells | 110-fold bias | Shows significant bias away from iCa2+ mobilization and toward IP1 accumulation. |

| Biased Agonism | ERK1/2 Phosphorylation vs. iCa2+ Mobilization | HEK293A-mGlu5-low cells | 9-fold bias | Shows significant bias away from iCa2+ mobilization and toward ERK1/2 phosphorylation. |

| Agonist Activity (pEC50) | G-protein functional assay | HEK293 cells expressing mGlu5 | 7.54 ± 0.20 |

Experimental Methodologies

The following sections detail the typical experimental protocols utilized in the in vitro characterization of this compound.

Cell Culture

-

HEK293A Cells: Human Embryonic Kidney 293A (HEK293A) cells stably expressing the wild-type rat mGlu5 receptor at low levels (HEK293A-mGlu5-low) are a common cellular model.

-

Primary Cortical Neurons: E16 Asmu:Swiss wild-type mouse cortices are dissected, and neurons are mechanically dissociated. These neurons are plated on poly-D-lysine, FBS-coated 96-well plates and maintained in Neurobasal media supplemented with L-glutamine, B-27®, penicillin, streptomycin, and an antimycotic for 5-7 days before experimentation.

Intracellular Calcium (iCa2+) Mobilization Assay

This assay measures the ability of a compound to induce or potentiate the release of calcium from intracellular stores, a hallmark of Gq-coupled GPCR activation.

-

Cell Preparation: HEK293A-mGlu5-low cells or primary cortical neurons are seeded in 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 2.5 mM probenecid, pH 7.4).

-

Compound Addition: A baseline fluorescence is established before the addition of this compound (for agonist activity) or a combination of this compound and a sub-maximal concentration of glutamate (for PAM activity).

-

Signal Detection: Fluorescence intensity is measured over time using a fluorescence plate reader. The peak fluorescence response following compound addition is quantified.

-

Data Analysis: Data is normalized to the maximal response induced by a saturating concentration of glutamate. Concentration-response curves are generated, and EC50 values are calculated.

ERK1/2 Phosphorylation Assay (AlphaScreen)

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event following mGlu5 receptor activation.

-